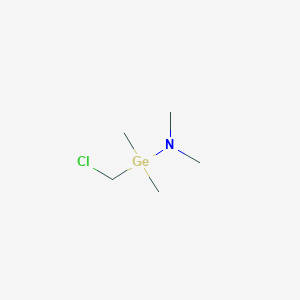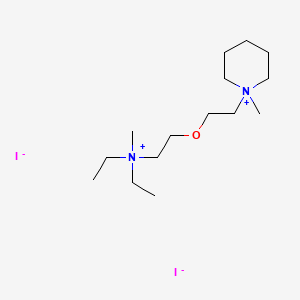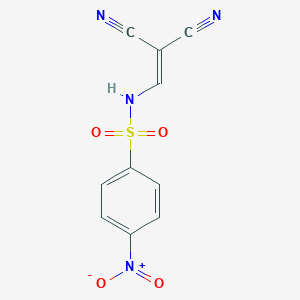![molecular formula C13H15NO5 B14511619 Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid CAS No. 63227-52-1](/img/structure/B14511619.png)
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[211]hexan-2-ol;4-nitrobenzoic acid is a compound that combines the bicyclo[211]hexane framework with a nitrobenzoic acid moiety The bicyclo[211]hexane structure is a saturated bicyclic hydrocarbon, known for its rigidity and unique spatial arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexan-2-ol typically involves photochemical [2+2] cycloaddition reactions. One common method is the cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it challenging to scale up. Another approach involves the use of silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis . This method allows for the efficient construction of the bicyclic ring system with high functional group tolerance.
Industrial Production Methods
Industrial production of bicyclo[2.1.1]hexan-2-ol may involve continuous flow photochemistry, which allows for better control over reaction conditions and scalability. The integration of advanced photochemical reactors can facilitate the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in bicyclo[2.1.1]hexan-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group in 4-nitrobenzoic acid can be reduced to an amine.
Substitution: The aromatic ring in 4-nitrobenzoic acid can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield bicyclo[2.1.1]hexan-2-one or bicyclo[2.1.1]hexane-2-carboxylic acid.
Reduction: Reduction of the nitro group can produce 4-aminobenzoic acid.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or alkyl groups.
Scientific Research Applications
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group can undergo redox reactions, influencing the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its rigidity and use as a bioisostere for para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bioisostere for meta-substituted benzenes.
Cubane: A highly strained bicyclic compound used in materials science and pharmaceuticals.
Uniqueness
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid is unique due to its combination of a rigid bicyclic framework with an aromatic nitrobenzoic acid moiety. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
63227-52-1 |
|---|---|
Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H10O/c9-7(10)5-1-3-6(4-2-5)8(11)12;7-6-3-4-1-5(6)2-4/h1-4H,(H,9,10);4-7H,1-3H2 |
InChI Key |
WEZRTCAUOCHJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C(C2)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)


![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)


![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)




